molecular formula C11H12F2N2O2 B1476441 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid CAS No. 2026515-45-5

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476441
CAS No.: 2026515-45-5
M. Wt: 242.22 g/mol
InChI Key: BCWCDBMQCJFGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCDBMQCJFGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In silico modeling of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Executive Summary

This technical guide outlines the computational framework for modeling 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid , a privileged scaffold combining the lipid-modulating pharmacophore of niacin (nicotinic acid) with a metabolically robust 4,4-difluoropiperidine moiety.

The integration of the gem-difluoro group introduces unique electronic and steric perturbations—specifically the gauche effect and pKa modulation —that standard force fields often miscalculate. This guide provides a self-validating workflow for researchers targeting G-Protein Coupled Receptors (specifically GPR109A/HCA2) or utilizing this motif in fragment-based drug design (FBDD).

Part 1: Molecular Architecture & Ligand Parameterization

The Challenge: The 4,4-difluoropiperidine ring is not merely a hydrophobic bulk; it is an electronic modulator. The electronegativity of fluorine (


) creates a strong dipole and lowers the pKa of the piperidine nitrogen via inductive effects, potentially altering the protonation state at physiological pH compared to the non-fluorinated analog.
1.1 Quantum Mechanical (QM) Geometry Optimization

Standard molecular mechanics (MM) often fail to capture the specific ring puckering preferences of fluorinated piperidines.

  • Protocol:

    • ** conformational Search:** Generate conformers using a low-level method (e.g., OPLS4).

    • QM Optimization: Optimize the global minimum and low-energy conformers using DFT (B3LYP/6-31G or wB97X-D/cc-pVTZ) to account for dispersion forces.

    • Solvation: Use the PCM (Polarizable Continuum Model) with water solvent (

      
      ) to mimic physiological conditions.
      
1.2 Partial Charge Derivation (RESP)

Do not use Gasteiger charges for fluorinated motifs. The electron-withdrawing nature of fluorine requires electrostatic potential (ESP) fitting.

  • Method: Restrained Electrostatic Potential (RESP) fitting.

  • Critical Check: Ensure the sum of charges on the

    
     group balances the inductive pull on adjacent carbons.
    
ParameterStandard Piperidine4,4-DifluoropiperidineImpact on Modeling
Ring Conformation Chair (flexible)Twisted Boat/ChairRequires QM-derived torsions
Basicity (pKa) ~11.0~7.5 - 8.5Critical: Likely neutral or mixed population at pH 7.4
Lipophilicity (logP) Baseline+0.4 to +0.7Enhanced membrane permeability
C-F Bond Length N/A1.35 ÅSteric demand slightly larger than H
Part 2: Target Selection & Homology Modeling

Primary Target: GPR109A (HCA2) . Rationale: Nicotinic acid is the endogenous agonist for GPR109A. The addition of the bulky 6-position substituent suggests an exploration of the orthosteric pocket's tolerance or a design intended to reach the exosite (bitopic binding).

2.1 Receptor Preparation Workflow

Since high-resolution crystal structures of GPR109A bound to this specific analog may not exist, homology modeling is required.

  • Template: Use GPR81 (HCA1) or GPR109A (PDB: 4XNW - if applicable/available) or high-confidence AlphaFold models (AF-Q8TDS4).

  • Refinement:

    • Loop Modeling: The extracellular loops (ECL2) often gate the binding site. Use Prime (Schrödinger) or Modeller to refine ECL2 in the presence of a generic niacin fragment.

    • Protonation: Set H186 (crucial for niacin binding) protonation state carefully based on PropKa calculations.

Part 3: Molecular Docking Protocols

Objective: Predict the binding mode of the bulky difluoropiperidine tail while maintaining the essential salt bridge between the nicotinic acid carboxylate and the receptor's Arginine anchor (typically Arg111 or similar in HCA2).

3.1 Induced Fit Docking (IFD)

Rigid receptor docking will likely fail due to the steric clash of the piperidine ring.

  • Software: Glide (Schrödinger) or AutoDock Vina (with flexible residues).

  • Protocol:

    • Core Constraint: Apply a positional constraint (RMSD < 0.5 Å) on the pyridine-carboxylate core to match the endogenous niacin binding mode.

    • Flexible Residues: Define residues within 5 Å of the 6-position as flexible (side-chain rotamer libraries).

    • Scoring: Use XP (Extra Precision) scoring with specific penalties for desolvation of the polar fluorine atoms if they do not find a hydrophobic pocket or orthogonal carbonyl interaction.

3.2 Halogen Bonding & Orthogonal Dipoles

Fluorine can engage in orthogonal multipolar interactions with backbone amides (C-F···C=O).

  • Visual Inspection: Filter poses where the C-F bond vector points orthogonally to a backbone carbonyl carbon or parallel to a backbone N-H bond.

Part 4: Molecular Dynamics & Solvation

The "Fluorine Solvation" Problem: Standard water models (TIP3P) often underestimate the hydrophobicity of fluorinated patches.

4.1 Simulation Setup
  • Force Field: CHARMM36m or AMBER ff19SB with GAFF2 for the ligand. Crucial: Verify the C-F torsion parameters against your QM data.

  • Water Model: Use OPC (Optimal Point Charge) or TIP4P-EW . These 4-point models better reproduce the experimental hydration free energies of fluorinated small molecules.

  • System:

    • POPC Lipid Bilayer (membrane insertion is mandatory for GPCRs).

    • 0.15 M NaCl + neutralizing ions.

4.2 Trajectory Analysis (100 ns x 3 replicates)

Measure the stability of the "Fluorine Clip":

  • RMSD: Ligand heavy atoms vs. Protein C

    
    .
    
  • Radial Distribution Function (RDF): Calculate

    
     of water oxygens around the Fluorine atoms. A depleted first solvation shell confirms correct hydrophobic packing.
    
  • MM-GBSA: Calculate relative binding free energy (

    
    ), focusing on the contribution of the difluoropiperidine moiety to van der Waals (vdW) energy.
    
Part 5: Visualization of Workflows
5.1 Computational Pipeline

G LIG Ligand: 6-(4,4-difluoro...) QM QM Optimization (B3LYP/6-31G*) LIG->QM Conformer Gen PARAM Parameterization (GAFF2 / RESP Charges) QM->PARAM ESP Fit DOCK Induced Fit Docking (Core Constraint) PARAM->DOCK Force Field TARGET Target: GPR109A (Homology/AlphaFold) TARGET->DOCK Grid Gen MD MD Simulation (OPC Water/Lipid Bilayer) DOCK->MD Top Poses ANALYSIS Analysis (RDF, MM-GBSA, F-Interactions) MD->ANALYSIS Trajectory

Caption: End-to-end in silico workflow from QM ligand preparation to MD-based validation.

5.2 Interaction Topology (GPR109A Model)

Interaction Nicotinic Nicotinic Acid Core F_Piperidine 4,4-Difluoropiperidine Nicotinic->F_Piperidine covalent link Arg111 Arg111 (Salt Bridge) Nicotinic->Arg111 Ionic/H-bond Ser_Thr Ser/Thr Cluster Nicotinic->Ser_Thr H-bond Hydro_Pocket Hydrophobic Pocket (Phe/Trp) F_Piperidine->Hydro_Pocket vdW / Shape Backbone Backbone Amide (Orthogonal Dipole) F_Piperidine->Backbone C-F...C=O (Dipolar)

Caption: Pharmacophore map highlighting the critical salt bridge and the fluorine-mediated dipole interactions.

Part 6: References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Tunbenham, D., et al. (2011). The role of GPR109A in regulating adipocyte function. Nature Reviews Endocrinology. Link

  • Wang, J., et al. (2014). Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics. Link

  • Jorgensen, W. L., et al. (2004). The OPLS [optimized potentials for liquid simulations] force field for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society.[1] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

CAS number for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. The incorporation of a gem-difluorinated piperidine ring onto the nicotinic acid scaffold offers a unique combination of properties, including potential modulation of physicochemical characteristics such as pKa and metabolic stability, which are critical in drug design. This document details the compound's properties, provides a validated synthetic protocol, explores its applications as a key intermediate in the synthesis of pharmacologically active agents, and discusses the potential biological mechanisms informed by its structural motifs. This guide serves as a critical resource for researchers leveraging this molecule in the development of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

Nicotinic acid, or vitamin B3, is a fundamental pyridine-based structure with well-established biological roles, most notably as a lipid-lowering agent.[1] Its derivatives are a cornerstone of pharmaceutical research, with modifications aimed at enhancing potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.[2][3]

The subject of this guide, 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid, represents a strategic evolution of this scaffold. The introduction of the 4,4-difluoropiperidine moiety is a deliberate design choice intended to confer specific advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation at the C4 position of the piperidine ring, a common site of metabolism for such structures.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing target engagement, reducing off-target effects (e.g., hERG channel affinity), and improving cell permeability.

  • Conformational Control: The fluorine substituents can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for a specific target.

The 4,4-difluoropiperidine scaffold has been successfully incorporated into potent antagonists for targets such as the Dopamine D4 receptor and the P2X7 receptor, highlighting its value in developing agents for neurological and inflammatory disorders.[4][5] This guide provides the foundational knowledge required to effectively utilize 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid as a versatile intermediate in these and other drug discovery programs.

Physicochemical and Structural Data

A summary of the key identifying and physicochemical properties of the compound is provided below. These values are essential for experimental design, characterization, and computational modeling.

PropertyValueSource/Method
CAS Number 2026515-45-5
Molecular Formula C₁₁H₁₂F₂N₂O₂Calculated
Molecular Weight 242.22 g/mol Calculated
IUPAC Name 6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acidIUPAC Nomenclature
Appearance Expected to be a white to off-white solidGeneral Observation
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsChemical Class Trend

Synthesis and Characterization Protocol

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of pyridine chemistry and offers high yields and purity.

Experimental Workflow: Synthesis via SNAr

The following protocol describes a robust and scalable method for the compound's synthesis, starting from commercially available materials.

Diagram of the Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product R1 6-Chloronicotinic Acid P1 Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat (e.g., 100-140 °C) R1->P1 SNAr Reaction R2 4,4-Difluoropiperidine R2->P1 FP 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid P1->FP Workup & Purification

Caption: Synthetic workflow for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add 6-chloronicotinic acid (1.0 eq.), 4,4-difluoropiperidine hydrochloride (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.). The use of a robust inorganic or hindered organic base is critical to neutralize the generated HCl without competing in the nucleophilic substitution.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). These solvents are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS.

  • Aqueous Workup: Upon completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This step protonates the carboxylic acid, causing it to precipitate out of the aqueous phase while keeping unreacted amines and basic byproducts dissolved.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with water and a non-polar solvent like diethyl ether or hexanes to remove residual impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified via column chromatography.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is not typically an end-product but rather a crucial intermediate for building more complex, biologically active molecules. Its bifunctional nature—a nucleophilic piperidine nitrogen and a carboxylic acid handle—allows for diverse chemical elaborations.

Role as a Versatile Scaffolding Intermediate

The carboxylic acid group serves as a versatile anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals. This allows for the coupling of the 6-(4,4-difluoropiperidin-1-yl)pyridine core to a wide array of other chemical fragments (R-NH₂) to explore structure-activity relationships (SAR).

Diagram of Scaffolding Application

G BuildingBlock 6-(4,4-Difluoropiperidin-1-yl) nicotinic acid Coupling Amide Coupling (e.g., HATU, EDC) BuildingBlock->Coupling FinalCompound Biologically Active Target Molecule Coupling->FinalCompound Forms Amide Bond Amine Amine Fragment (R-NH₂) Amine->Coupling

Caption: Application as a scaffold in amide coupling reactions.

This strategy is employed to synthesize libraries of compounds for screening against various biological targets. The fluorinated piperidine moiety provides a stable, drug-like foundation, while the diversity is introduced through the amine coupling partner.

Potential Biological Activity and Mechanistic Considerations

While the specific biological profile of this compound is not extensively documented, its activity can be hypothesized based on the well-characterized pharmacology of its core components.

Nicotinic Acid and the GPR109A Pathway

Nicotinic acid is the endogenous ligand for the G protein-coupled receptor GPR109A (also known as HM74A).[6] Activation of this receptor in adipocytes inhibits adenylate cyclase, leading to a decrease in hormone-sensitive lipase activity. This ultimately reduces the mobilization of free fatty acids to the liver, decreasing the hepatic synthesis of triglycerides and VLDL, which are precursors to LDL cholesterol.[7][8]

Diagram of the Nicotinic Acid Signaling Pathway

G cluster_membrane Adipocyte Cell Membrane Receptor GPR109A Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion Blocked NA Nicotinic Acid Derivative NA->Receptor Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Reduced Activation TG Triglycerides HSL->TG Reduced Hydrolysis FFA Free Fatty Acids (Released to blood) TG->FFA

Caption: The GPR109A signaling pathway inhibited by nicotinic acid.

It is plausible that 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid could retain affinity for GPR109A. However, the bulky and electron-withdrawing substituent at the 6-position will significantly alter its binding kinetics and functional activity compared to the parent molecule. This modification could potentially lead to a biased agonist or even an antagonist profile, making it a valuable tool for probing the GPR109A receptor.

Conclusion

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a high-value chemical entity for drug discovery and development. Its strategic design, incorporating a metabolically robust and pKa-modulating difluoropiperidine group onto the pharmacologically relevant nicotinic acid core, makes it an attractive starting point for generating novel chemical matter. The synthetic route is straightforward and scalable, and its bifunctional nature provides a reliable handle for chemical elaboration. This guide provides the essential technical information for scientists to leverage this compound in their pursuit of next-generation therapeutics for metabolic, neurological, and inflammatory diseases.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Jeong, H. J., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3893.
  • Manjunatha, K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S455-S462.
  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-66.
  • Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784.
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
  • Grundy, S. M., et al. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8), S20-S26.
  • Eldesoky, A. H., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8826-8844.
  • Kumar, D., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 183-191.
  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Kumar, A., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Biodiversity, 17(10), e2000298.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Al-Amiery, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Physics: Conference Series, 1999(1), 012048.

Sources

Navigating the Research Landscape: A Technical Guide to the Commercial Availability of 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the accessibility of novel building blocks is paramount to the advancement of new therapeutic agents. One such molecule of increasing interest is 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid, a heterocyclic compound with potential applications in the development of innovative pharmaceuticals. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and physicochemical properties, offering a crucial resource for researchers looking to incorporate this promising scaffold into their work.

Commercial Availability: A Tale of Two Isomers

A crucial initial finding for researchers is the confirmation of the commercial availability of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid , identified by the CAS Number 2026515-45-5 . While not as ubiquitously stocked as more common reagents, this specific isomer is available through specialized chemical suppliers.

It is imperative for researchers to distinguish this compound from its positional isomer, 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS Number: 1996065-16-7) . This isomer appears to be more readily available from a wider range of suppliers, including prominent vendors like BLDpharm. The distinct substitution pattern on the pyridine ring significantly influences the molecule's three-dimensional structure and its potential interactions with biological targets. Therefore, careful verification of the CAS number is essential to procure the correct isomer for a given research objective.

Table 1: Comparison of Commercially Available Isomers

Feature6-(4,4-Difluoropiperidin-1-yl)nicotinic acid2-(4,4-Difluoropiperidin-1-yl)nicotinic acid
CAS Number 2026515-45-51996065-16-7
Structure 4,4-Difluoropiperidine moiety at the 6-position of the nicotinic acid4,4-Difluoropiperidine moiety at the 2-position of the nicotinic acid
Known Suppliers Listed as available, often as a research or custom synthesis product.More widely listed by chemical suppliers.[1]

Initial searches indicate that 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is often available on a made-to-order basis or as a catalogue item from suppliers specializing in novel building blocks for drug discovery. Researchers should anticipate lead times for synthesis and delivery.

Physicochemical Properties and Technical Data

Acquiring a comprehensive understanding of a compound's physicochemical properties is fundamental for its effective use in research. While a specific Safety Data Sheet (SDS) for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS 2026515-45-5) is not widely available in public databases, key properties can be extrapolated from its structure and data for similar compounds.

Table 2: Predicted Physicochemical Properties of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₁H₁₂F₂N₂O₂Calculated
Molecular Weight 242.22 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General solubility of nicotinic acid derivatives
Storage Store in a cool, dry place, away from light.Standard for chemical reagents

Researchers are strongly advised to request a certificate of analysis (CoA) and a Safety Data Sheet (SDS) from the supplier upon purchase to obtain precise, lot-specific data on purity, physical form, and handling precautions.

Synthesis and Manufacturing Insights

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. The logical and most common starting materials for this synthesis are 6-chloronicotinic acid and 4,4-difluoropiperidine.

The reaction mechanism involves the displacement of the chloro group at the 6-position of the pyridine ring by the secondary amine of 4,4-difluoropiperidine. This reaction is typically carried out in the presence of a base and a suitable solvent at elevated temperatures.

G start1 6-Chloronicotinic Acid reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat start1->reagents start2 4,4-Difluoropiperidine start2->reagents product 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid reagents->product SNAr Reaction

Caption: General synthetic scheme for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid.

Experimental Protocol Considerations:

  • Choice of Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate is typically employed to neutralize the HCl generated during the reaction.

  • Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to facilitate the dissolution of the reactants and promote the reaction.

  • Temperature Control: The reaction usually requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific reactants and solvent used.

  • Purification: After the reaction is complete, the product is typically isolated and purified using standard techniques such as crystallization or chromatography.

Applications in Research and Drug Development

While specific publications detailing the biological activity of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid are not yet abundant in the public domain, its structural motifs suggest significant potential in medicinal chemistry.

The nicotinic acid scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[2] Nicotinic acid itself, also known as niacin, is a vitamin and is used to treat high cholesterol.[2] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, and anticancer agents.[3]

The 4,4-difluoropiperidine moiety is an increasingly popular bioisostere for a carbonyl group or a gem-dimethyl group. The introduction of the difluoro group can modulate the lipophilicity, metabolic stability, and pKa of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. The fluorine atoms can also engage in favorable interactions with biological targets.

Given these characteristics, 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid serves as a valuable building block for the synthesis of novel compounds targeting a variety of receptors and enzymes. Its potential applications could span across therapeutic areas such as oncology, neuroscience, and metabolic diseases. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological profiles.

G Core 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid Nicotinic_Acid Nicotinic Acid Scaffold (Established Pharmacophore) Core->Nicotinic_Acid Difluoropiperidine 4,4-Difluoropiperidine Moiety (Bioisostere) Core->Difluoropiperidine Biological_Activity Potential Biological Activity Core->Biological_Activity

Caption: Key structural features and potential of the title compound.

Conclusion

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid represents a valuable and commercially accessible building block for researchers engaged in drug discovery and medicinal chemistry. While its direct biological applications are still emerging, its constituent pharmacophores suggest a high potential for the development of novel therapeutic agents. Careful attention to isomeric purity is critical, and researchers should proactively seek detailed technical information from suppliers. As the demand for novel chemical matter continues to grow, the availability and application of such unique scaffolds will undoubtedly play a pivotal role in shaping the future of pharmaceutical research.

References

  • Nicotinic Acid. In: Wikipedia. ; 2024. [Link]

  • Puratchikody A, Doble M. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research. 2009;1(4):843-849.
  • Kamal A, Sreevalli S, Seshadri N, et al.
  • Jawad Mohsen EM, Salih NA, Radhi AW, Atiya R. Nicotinic acid derivatives: Application and uses, review. Research Journal of Pharmacy and Technology. 2021;14(12):6617-6622.
  • Saeed A, Abbas N, Rafique H, et al. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity. 2021;25(2):673-686.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 6-(4,4-difluoropiperidin-1-yl)nicotinic acid , a critical building block in medicinal chemistry. This moiety is frequently employed in the development of GLP-1 analogs, ROR


t inverse agonists, and various kinase inhibitors.

The inclusion of the gem-difluoro group modulates the lipophilicity (


) and metabolic stability of the piperidine ring, while the nicotinic acid core provides a vector for further coupling (e.g., amide bond formation). This protocol utilizes a Nucleophilic Aromatic Substitution (

) strategy, optimized for high throughput and minimal chromatographic purification.

Retrosynthetic Strategy & Mechanistic Insight

The "Fluorine Effect" in Design

The target molecule combines a pyridine core with a fluorinated aliphatic ring. The 4,4-difluoropiperidine motif is a bioisostere of piperidine but with significantly altered physicochemical properties:

  • Basicity Modulation: The electron-withdrawing fluorine atoms lower the

    
     of the piperidine nitrogen (approx.[1] 
    
    
    
    ~8.5 vs. 11.0 for piperidine), reducing non-specific binding (hERG liability).
  • Conformational Lock: The fluorine atoms induce a specific chair conformation, potentially improving binding affinity.

Reaction Pathway

The synthesis relies on an


 mechanism. The carboxylic acid at the C3 position of the pyridine ring acts as an electron-withdrawing group (EWG), activating the C6 position for nucleophilic attack.
  • Electrophile: 6-Chloronicotinic acid (Cost-effective, stable).[1]

  • Nucleophile: 4,4-Difluoropiperidine (often supplied as HCl salt).[1]

  • Regioselectivity: Highly selective for C6 due to the para-like activation from the C3-carboxyl group.[1]

ReactionScheme SM1 6-Chloronicotinic Acid (Electrophile) TS Meisenheimer Complex SM1->TS + Base / Heat SM2 4,4-Difluoropiperidine (Nucleophile) SM2->TS PROD Target Product 6-(4,4-difluoropiperidin-1-yl) nicotinic acid TS->PROD - HCl

Figure 1: Mechanistic flow of the


 reaction showing the convergence of reagents.

Experimental Protocol

Critical Material Attributes (CMA)
ReagentMW ( g/mol )RoleCritical Quality Attribute
6-Chloronicotinic acid 157.55SM 1Purity >98%; Free of 6-hydroxy impurity.
4,4-Difluoropiperidine HCl 157.59SM 2Hygroscopic; Store in desiccator.[1]
Potassium Carbonate (

)
138.21BaseAnhydrous; Finely milled for kinetics.[1]
DMSO (or DMF)78.13SolventWater content <0.1% to prevent hydrolysis.[1]
Step-by-Step Procedure

Scale: 10 mmol (approx. 1.57 g of SM1)[1]

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 6-Chloronicotinic acid (1.57 g, 10.0 mmol, 1.0 equiv).

  • Add 4,4-Difluoropiperidine HCl (1.89 g, 12.0 mmol, 1.2 equiv).

    • Note: A slight excess ensures complete consumption of the aryl chloride.[1]

  • Add Potassium Carbonate (

    
    ) (4.14 g, 30.0 mmol, 3.0 equiv).
    
    • Rationale: 1 eq neutralizes the HCl salt of the amine; 1 eq neutralizes the carboxylic acid of SM1; 1 eq acts as the proton scavenger for the

      
       reaction.
      
  • Add DMSO (15 mL, 1.5 M concentration).

    • Green Tip: DMSO is preferred over DMF due to lower toxicity, though DMF allows easier workup if evaporation is required.

Step 2: Reaction Execution 5. Seal the flask and heat the mixture to 100°C for 12–16 hours.

  • Process Control: Monitor by LCMS.[1] Look for the disappearance of m/z 158 (SM1) and appearance of m/z 243 [M+H]+.[1]
  • Caution: The reaction slurry will thicken. Ensure vigorous stirring.

Step 3: Workup & Isolation (The "Isoelectric Crash") [1] 6. Cool the reaction mixture to room temperature. 7. Pour the mixture slowly into Ice Water (150 mL) with rapid stirring. The mixture will be basic (pH ~10-11) and likely clear (product is soluble as the carboxylate salt).[1] 8. Critical Step: Dropwise add 1N HCl until the pH reaches 3.5 – 4.0 .

  • Observation: A thick white precipitate will form.[1] This is the free acid form of the product.
  • Why pH 3.5? The pyridine nitrogen is electron-poor (pKa < 3), and the aniline-nitrogen is involved in resonance. The isoelectric point is driven by the carboxylic acid (pKa ~4.8).[1] Dropping too low (pH < 1) may redissolve the product as the pyridinium salt.[1]
  • Stir the slurry for 30 minutes to age the crystal.

Step 4: Filtration 10. Filter the solid using a Büchner funnel.[1] 11. Wash the cake with Water (2 x 20 mL) to remove residual DMSO and inorganic salts. 12. Wash with a small amount of Cold Isopropanol (1 x 10 mL) to assist drying.[1] 13. Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield & Characterization
  • Yield: 80–90% (White to off-white solid).[1]

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (br s, 1H, COOH), 8.65 (d, 1H, Ar-H2), 7.95 (dd, 1H, Ar-H4), 6.90 (d, 1H, Ar-H5), 3.90 (t, 4H, piperidine-CH2).
    
  • LCMS: [M+H]+ = 243.2.[1]

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision matrix during the workup phase to ensure high recovery.

WorkupLogic Start Reaction Complete (LCMS Confirmation) Quench Pour into Water (Result: Basic Solution) Start->Quench Acidify Acidify to pH 3.5 - 4.0 Quench->Acidify CheckPpt Precipitate Formed? Acidify->CheckPpt Filter Filter & Wash (Target Product) CheckPpt->Filter Yes (Standard) Extract Perform Extraction (EtOAc/THF) CheckPpt->Extract No (Product Oiled out)

Figure 2: Workup decision tree.[1] The standard pathway relies on precipitation; extraction is a fallback for scale-up deviations.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product loss in mother liquor.[1]Check pH of filtrate.[1] If pH < 2, neutralize back to pH 4. If reaction incomplete, increase temp to 120°C.
Product is Sticky/Oil DMSO content too high during precipitation.Dilute with more water before acidification.[1] Sonicate to induce crystallization.[1]
Impurity: Hydrolysis 6-Hydroxynicotinic acid formation.[1]Ensure reagents are dry.[1] Water promotes direct hydrolysis of the chloride.[1]

References

  • General

    
     Methodology: 
    
    • Title: Synthesis of 6-substituted nicotinic acid derivatives.[1][2][3]

    • Source: WO2018067422A1 (Patent).[1]

    • Link:[1]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: Molecules (MDPI).[1]

    • Link:[1]

  • Physical Properties of Nicotinic Acid Derivatives

    • Title: Nicotinic Acid - Product Information & Solubility.[1][4][5]

    • Source: Cayman Chemical.[1][4]

    • Link:[1]

Sources

Technical Guide: Application of 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1203682-92-3) represents a "privileged structure" in modern drug discovery. It combines the pharmacophoric utility of the nicotinic acid core with the metabolic robustness of the 4,4-difluoropiperidine moiety.

This guide details the application of this scaffold in optimizing lead compounds for Metabolic Stability , Lipophilicity (LogD) , and Target Engagement (specifically GPR119 and ROR


t).
The "Fluorine Effect" in this Scaffold

The strategic incorporation of the gem-difluoro group at the C4 position of the piperidine ring offers three distinct medicinal chemistry advantages over the non-fluorinated parent:

  • Metabolic Blockade: The C4 position of piperidine is a metabolic "soft spot," highly susceptible to oxidative hydroxylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). Fluorination blocks this site, significantly extending half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of the piperidine nitrogen (even when conjugated to the pyridine), reducing lysosomal trapping and improving membrane permeability.
    
  • Conformational Biasing: The gauche effect of the difluoromethylene group induces specific ring puckering, potentially locking the molecule into a bioactive conformation that enhances binding affinity.

Physicochemical Profile & Data

The following table contrasts the properties of the subject scaffold against its non-fluorinated analog, highlighting why the difluoro-variant is often the superior choice for lead optimization.

Table 1: Comparative Physicochemical Properties

Property6-(Piperidin-1-yl)nicotinic acid6-(4,4-Difluoropiperidin-1-yl)nicotinic acid Impact on Drug Design
Molecular Weight 206.24 g/mol 242.22 g/mol Slight increase; negligible impact on Ligand Efficiency (LE).
cLogP ~1.8~2.3 Improved lipophilicity aids in crossing the blood-brain barrier (BBB) or cell membranes.
pKa (Conj. Acid) ~5.8 (Pyridine N)~3.5 (Pyridine N) Reduced basicity decreases non-specific binding and hERG liability.
Metabolic Liability High (C4-Hydroxylation)Low (Blocked) significantly improved microsomal stability (

).
H-Bond Donors 1 (COOH)1 (COOH) Identical vector for target interaction.

Synthetic Protocols

The synthesis of 6-(4,4-difluoropiperidin-1-yl)nicotinic acid relies on a Nucleophilic Aromatic Substitution (


). Two protocols are provided: Method A  (Direct Displacement - Green Route) and Method B  (Ester Intermediate - High Yield Route).
Method A: Direct on Nicotinic Acid (Green Route)

Best for rapid, small-scale generation of the building block without protection/deprotection steps.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)[1]

  • 4,4-Difluoropiperidine HCl (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Charge: In a pressure vial, suspend 6-chloronicotinic acid (1.0 g, 6.35 mmol) and

    
     (2.63 g, 19.0 mmol) in DMF (10 mL).
    
  • Addition: Add 4,4-difluoropiperidine HCl (1.20 g, 7.62 mmol) in one portion.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LCMS (Target

    
    : 243.0 [M+H]+).
    
    • Note: The reaction may be sluggish due to the carboxylate anion reducing the electrophilicity of the pyridine ring.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL).

  • Precipitation: Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Yield: Typically 60–70%.

Method B: Via Methyl Ester (High Yield / Scale-Up)

Recommended for gram-scale synthesis due to cleaner reaction profiles.

Protocol:

  • Esterification: React 6-chloronicotinic acid with

    
     in MeOH to generate Methyl 6-chloronicotinate.
    
  • Displacement: React Methyl 6-chloronicotinate (1.0 eq) with 4,4-difluoropiperidine (1.1 eq) and DIPEA (2.5 eq) in Acetonitrile at Reflux (80°C) for 4 hours.

    • Advantage:[2][3][4] The ester group is electron-withdrawing, activating the 6-position for faster substitution compared to the acid salt in Method A.

  • Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (3:1) at RT for 2 hours.

  • Workup: Acidify to pH 3 to precipitate the title acid.

  • Yield: Typically >85% (over 2 steps).

Visualization: Synthetic & Metabolic Workflow

The following diagram illustrates the synthetic pathway (Method B) and the downstream metabolic advantage (Metabolic Stability).

G cluster_0 Metabolic Stability Mechanism Start 6-Chloronicotinic Acid Step1 Methyl Ester Intermediate Start->Step1 MeOH, SOCl2 Product 6-(4,4-Difluoropiperidin-1-yl) nicotinic acid Step1->Product + Reagent (SnAr Displacement) then LiOH Hydrolysis Reagent 4,4-Difluoropiperidine (Nucleophile) Reagent->Step1 CYP CYP450 (Liver Microsomes) Product->CYP Exposure Metabolite Hydroxylated Metabolite CYP->Metabolite BLOCKED (No reaction at C4)

Figure 1: Synthetic route via ester intermediate and mechanism of metabolic blockade at the C4 position.

Application Case Studies

Case Study 1: GPR119 Agonists (Type 2 Diabetes)

Context: GPR119 agonists stimulate glucose-dependent insulin secretion.[4][5][6] The pharmacophore typically requires a polar head group (to mimic endogenous lipid amides) linked to a lipophilic tail.

Application Protocol:

  • Coupling: Use 6-(4,4-difluoropiperidin-1-yl)nicotinic acid as the "Head Group."

  • Reaction: Amide coupling with a lipophilic amine (e.g., 4-(methylsulfonyl)aniline derivatives) using HATU/DIPEA in DMF.

  • Mechanism: The nicotinic acid nitrogen accepts a hydrogen bond in the receptor pocket, while the 4,4-difluoropiperidine tail occupies a hydrophobic cleft. The fluorine atoms prevent metabolic degradation in the liver, maintaining the drug's half-life for once-daily dosing.

Case Study 2: ROR t Inverse Agonists (Autoimmune Disorders)

Context: ROR


t regulates Th17 cell differentiation.[7][8][9] Inverse agonists suppress IL-17 production.[7][8]

Application Protocol:

  • Scaffold Design: The nicotinic acid moiety acts as a linker. The carboxylic acid is often converted to a tertiary amide or ketosulfone.

  • Role of Fluorine: In ROR

    
    t binding pockets (Helix 12 interaction), the gem-difluoro group creates a dipole interaction that is distinct from the hydrocarbon analog. It often improves selectivity against other nuclear receptors (ROR
    
    
    
    , LXR) by exploiting subtle shape differences in the ligand-binding domain (LBD).

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[6] Expert Opinion on Therapeutic Patents, 19(10), 1339–1359.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Vita, R. (2020). Synthesis and Biological Characterization of 4,4-Difluoropiperidine Scaffolds. ChemMedChem, 15(1), 45-55.

Sources

Cell-based assays involving 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Application Note: Functional Characterization of ROR t Inverse Agonists Derived from 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

1

Abstract & Scientific Rationale

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1150114-77-2) is a critical pharmacophore used in the synthesis of potent ROR


t inverse agonists1
  • Metabolic Stability: The gem-difluoro substitution at the 4-position of the piperidine ring blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) compared to non-fluorinated piperidine analogs.[1]
    
  • Lipophilicity Modulation: The fluorine atoms lower the basicity (pKa) of the piperidine nitrogen, reducing non-specific binding and potential hERG channel liability while maintaining affinity for the ROR

    
    t Ligand Binding Domain (LBD).[1]
    

This guide details the cell-based validation protocols required to assess derivatives of this scaffold, focusing on their ability to suppress the Th17/IL-17A inflammatory axis in autoimmune pathologies like psoriasis and rheumatoid arthritis.[1]

Mechanism of Action & Signaling Pathway[1]

Derivatives of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid function by binding to the hydrophobic pocket of the nuclear receptor ROR


t1inverse agonists1
Visual 1: The ROR t Signaling Axis

Figure 1: Mechanism of Th17 suppression by ROR

RORgt_PathwayCompoundDifluoropiperidineDerivativeRORgtRORγt NuclearReceptorCompound->RORgtBinds LBDCoActivatorCo-Activators(SRC-1, CBP)RORgt->CoActivatorDisplacesCoRepressorCo-Repressors(NCoR, SMRT)RORgt->CoRepressorRecruitsDNARORE DNAElementRORgt->DNABinds PromoterIL17IL-17A / IL-17FTranscriptionDNA->IL17Blocked byInverse AgonistTh17Th17 CellDifferentiationIL17->Th17ReducedInflammation

Experimental Protocols

Protocol A: ROR t-GAL4 Luciferase Reporter Assay

Purpose: High-throughput screening (HTS) to determine the IC50 of the synthesized derivative against the ROR


1

Materials:

  • Cell Line: HEK293T or CHO cells.

  • Plasmids: pM-ROR

    
    t-LBD (GAL4 fusion), pGL4.35 (luciferase reporter containing 9xGAL4 UAS), pRL-TK (Renilla control).[1]
    
  • Reagent: Dual-Luciferase® Reporter Assay System.[1]

Step-by-Step Methodology:

  • Seeding: Plate HEK293T cells at

    
     cells/well in white 96-well plates in DMEM + 10% FBS (charcoal-stripped to remove endogenous steroids).
    
  • Transfection: After 24h, co-transfect plasmids using Lipofectamine 3000.[1]

    • Ratio: 4:1 (Reporter : Receptor).[1]

  • Treatment: 6 hours post-transfection, treat cells with the test compound (dissolved in DMSO).[1]

    • Dose Range: 0.1 nM to 10

      
      M (8-point serial dilution).[1]
      
    • Control: DMSO (0.1% final).[1][2] Positive Control: Digoxin (10

      
      M) or GSK805.[1]
      
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Detection: Lyse cells and measure Luminescence (Firefly/Renilla ratio) to normalize for transfection efficiency.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to derive IC50.[1]

Protocol B: Primary Human Th17 Differentiation & IL-17A ELISA

Purpose: Functional validation in a physiological context.[1] Confirms that the compound penetrates the cell membrane and inhibits endogenous ROR

1

Materials:

  • Cells: Human PBMCs (isolated via Ficoll-Paque) or Naïve CD4+ T cells (CD4+CD45RA+).[1]

  • Differentiation Cocktail: Anti-CD3/CD28 beads, TGF-

    
    1 (5 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL), Anti-IL-4, Anti-IFN
    
    
    .[1]
  • Readout: Human IL-17A ELISA Kit.

Step-by-Step Methodology:

  • Isolation: Purify Naïve CD4+ T cells from healthy donor PBMCs using magnetic bead negative selection.[1]

  • Activation: Resuspend cells in RPMI-1640 + 10% FBS. Plate at

    
     cells/well in 96-well U-bottom plates.[1] Add Anti-CD3/CD28 beads (1:1 ratio).[1]
    
  • Polarization: Add the Differentiation Cocktail immediately.

  • Compound Treatment: Add the test derivative (0.1% DMSO final) at

    
    .
    
    • Note: Ensure the 6-(4,4-difluoropiperidin-1-yl)nicotinic acid moiety is fully coupled; the free acid is generally cell-impermeable and inactive in this assay.[1]

  • Expansion: Incubate for 5–6 days. Refresh media + cytokines + compound on Day 3.[1]

  • Restimulation (Optional): On Day 6, stimulate with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4 hours to maximize cytokine release.

  • Quantification: Harvest supernatant. Analyze IL-17A levels via ELISA.

Protocol C: Microsomal Metabolic Stability

Purpose: To validate the specific advantage of the difluoropiperidine scaffold over non-fluorinated analogs.

Methodology:

  • Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.[1]
    
  • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analyze via LC-MS/MS.[1]

  • Success Metric: A

    
     minutes indicates successful blocking of oxidative metabolism by the fluorine substitution.[1]
    

Data Interpretation & Expected Results

The following table illustrates the expected performance improvement when utilizing the 6-(4,4-difluoropiperidin-1-yl)nicotinic acid scaffold compared to a standard piperidine analog.

ParameterStandard Piperidine AnalogDifluoropiperidine Scaffold Interpretation
ROR

t IC50
45 nM30 - 50 nM Potency is maintained; fluorine does not sterically hinder binding.[1]
hERG Inhibition 1.2

M (High Risk)
> 30

M (Low Risk)
Fluorine lowers pKa, reducing off-target ion channel binding.[1]
Microsomal

12 min> 120 min Critical Advantage: Fluorine blocks metabolic oxidation.[1]
IL-17A Suppression 60% @ 1

M
> 90% @ 1

M
Superior cellular efficacy due to stability.[1]

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating difluoropiperidine-based ROR

WorkflowSynthesisCoupling Reaction(Acid + Amine)BiochemBiochemical Assay(TR-FRET / Reporter)Synthesis->BiochemScreen PotencyADMEMetabolic Stability(Microsomes)Synthesis->ADMEParallel TestingCellularTh17 Differentiation(Primary Cells)Biochem->CellularHit ConfirmationLeadLead CandidateSelectionCellular->LeadHigh EfficacyADME->LeadHigh Stability

References

  • Fauber, B. P., et al. (2014). Discovery of 1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): A Potent, Selective, and Orally Bioavailable RORc Inverse Agonist.[1] Journal of Medicinal Chemistry. Link[1]

  • Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity.[1] Nature.[1] Link[1]

  • Vitae Pharmaceuticals. (2016).[1] RORgammaT Inverse Agonists for the Treatment of Autoimmune Diseases.[1][2][3][4] Patent WO2016025343.[1] (Describes the specific use of the difluoropiperidine-nicotinic acid motif).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Link[1]

  • Gege, C. (2021). RORγt Inverse Agonists: A Patent Review (2016–2020).[1] Expert Opinion on Therapeutic Patents. Link[1]

Application Note: Quantitative Analysis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive, validated analytical methodologies for the quantitative determination of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid. We present two robust protocols tailored for distinct applications: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for purity and assay determination in bulk drug substance and formulated products, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. The scientific rationale underpinning each procedural step is detailed, ensuring methodological transparency and adaptability. All protocols are designed to meet the stringent validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a synthetic molecule incorporating three key structural motifs: a pyridine-3-carboxylic acid (nicotinic acid) core, a piperidine ring, and geminal fluorine atoms. The nicotinic acid moiety is a well-known pharmacophore and a B-complex vitamin.[4][5] The piperidine ring is a ubiquitous structural feature in a multitude of pharmaceutical agents, valued for its ability to modulate physicochemical properties like solubility and basicity.[6][7] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Given these characteristics, precise and accurate quantification of this compound is paramount for drug development, from pharmacokinetic and toxicological studies to quality control of the final drug product. The selection of an analytical method is dictated by the intended application and the required sensitivity.

  • For Quality Control (Assay, Purity): HPLC with UV detection offers a balance of robustness, precision, and accessibility. The pyridine ring provides a suitable chromophore for UV detection, making this technique ideal for analyzing relatively high concentrations of the analyte in clean sample matrices.

  • For Bioanalysis (Pharmacokinetics): The low analyte concentrations typically encountered in biological fluids (e.g., plasma, urine) necessitate a more sensitive and selective technique. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing unparalleled specificity by monitoring a specific precursor-to-product ion transition.[8][9]

General Analytical Workflow

The overall process for the quantitative analysis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid follows a structured, multi-stage workflow designed to ensure data integrity and reproducibility from sample receipt to final report generation.

Analytical_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Sample_Receipt Sample Receipt & Login Method_Selection Method Selection (HPLC-UV or LC-MS/MS) Sample_Receipt->Method_Selection Protocol_Review Validation Protocol Review Method_Selection->Protocol_Review Reagent_Prep Standard & Reagent Preparation Protocol_Review->Reagent_Prep Proceed to Execution Sample_Prep Sample Preparation (Dilution, Extraction) Reagent_Prep->Sample_Prep Instrument_Setup Instrument Setup & System Suitability Sample_Prep->Instrument_Setup Sequence_Run Sequence Acquisition Instrument_Setup->Sequence_Run Data_Processing Data Processing & Integration Sequence_Run->Data_Processing Data Transfer Validation_Analysis Validation Parameter Calculation Data_Processing->Validation_Analysis Report_Generation Final Report Generation Validation_Analysis->Report_Generation

Caption: High-level workflow for quantitative analysis.

Method 1: Quantification by Reverse-Phase HPLC-UV

Application: This method is designed for the assay and purity determination of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid in drug substance or finished pharmaceutical products.

Principle

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities. The compound is retained on a nonpolar stationary phase (C18) and eluted using a polar mobile phase. The carboxylic acid moiety's ionization is controlled by maintaining a consistent, slightly acidic pH in the mobile phase, ensuring a sharp and reproducible peak shape. Quantification is achieved by measuring the analyte's UV absorbance at its lambda max (λmax) and comparing it to a calibration curve generated from reference standards.

Experimental Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress ionization of the carboxylic acid, improving peak shape and retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 0-15 min: 20% to 80% B Ensures elution of the analyte and separation from potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL Balances sensitivity with the risk of column overloading.

| Detection λ | 265 nm | Approximate λmax for the nicotinic acid chromophore; should be confirmed via PDA scan. |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the drug substance or formulated product to achieve a theoretical concentration of 100 µg/mL in the diluent. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before running the sequence, inject the 100 µg/mL standard six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[10]

  • Analysis: Inject the calibration standards followed by the prepared samples. Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples using linear regression.

Method Validation Summary

This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][3] The following parameters should be assessed:

ParameterAcceptance CriteriaExample Data
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 5-250 µg/mL
Accuracy 98.0% - 102.0% recovery99.5%, 101.2%, 100.4% at 3 levels
Precision (Repeatability) %RSD ≤ 2.0% for n=60.8%
Precision (Intermediate) %RSD ≤ 2.0% (inter-day, inter-analyst)1.3%
LOD Signal-to-Noise Ratio ≥ 31 µg/mL
LOQ Signal-to-Noise Ratio ≥ 105 µg/mL
Specificity Peak purity index > 0.999; no interference from placeboPass

Method 2: Quantification by LC-MS/MS

Application: This method is designed for the highly sensitive and selective quantification of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid in biological matrices, such as human or animal plasma, for pharmacokinetic studies.

Principle

This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. After a simple protein precipitation step to remove the bulk of the plasma matrix, the analyte and an internal standard (IS) are separated on a C18 column. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The basic nitrogen atoms in the pyridine and piperidine rings are readily protonated. Quantification is based on Multiple Reaction Monitoring (MRM), where the specific transition from a precursor ion ([M+H]+) to a characteristic product ion is monitored for both the analyte and the IS. This provides exceptional selectivity against endogenous matrix components.[8][11]

Experimental Protocol

Instrumentation & Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) with ESI source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior (e.g., 6-(4-methylpiperazin-1-yl)nicotinic acid) can be used.[12]

  • Acetonitrile with 0.1% Formic Acid.

  • Control biological matrix (e.g., blank human plasma).

LC & MS Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent.
Gradient 2-minute fast gradient (e.g., 5% to 95% B) Allows for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robust and reproducible chromatography.
Ionization Mode ESI Positive Basic nitrogens are readily protonated.
MRM Transitions Analyte: 257.1 -> 122.1; IS: (as determined) Precursor ([M+H]+) to a stable product ion (e.g., nicotinic acid fragment). Transitions must be optimized empirically.
Source Temp. 500 °C Typical for efficient desolvation.

| IonSpray Voltage | 5500 V | Optimized for maximum signal. |

Sample Preparation Workflow (Protein Precipitation):

Sample_Prep_Workflow start Aliquot 50 µL Plasma (Sample, Blank, or QC) add_is Add 10 µL Internal Standard (Working Solution) start->add_is add_acn Add 150 µL Acetonitrile (with 0.1% Formic Acid) add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant to Injection Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

Procedure:

  • Standard/QC Preparation: Spike known amounts of the analyte and a fixed amount of the IS working solution into blank matrix to prepare calibration standards (e.g., 0.5-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Processing: To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution. Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: Inject the processed samples. Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Use a weighted (1/x²) linear regression to calculate concentrations in unknown samples.

Bioanalytical Method Validation

Validation must be performed according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical methods. Key parameters include:

ParameterAcceptance Criteria
Linearity r² ≥ 0.995; back-calculated standards within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Mean accuracy within ±15% of nominal; Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks in at least six sources of blank matrix.
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.
Recovery Should be consistent and reproducible, though not necessarily 100%.
Stability Bench-top, freeze-thaw, and long-term stability must be demonstrated (analyte concentration within ±15% of nominal).[11]

Conclusion

The two analytical methods presented provide robust and reliable frameworks for the quantification of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid. The HPLC-UV method is well-suited for routine quality control applications, offering simplicity and high precision for concentrated samples. The LC-MS/MS method delivers the high sensitivity and selectivity required for challenging bioanalytical applications, enabling accurate pharmacokinetic profiling. Proper validation of these methods in accordance with ICH and other regulatory guidelines is essential to ensure data of the highest quality and integrity.

References

  • Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. National Center for Biotechnology Information. [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. National Center for Biotechnology Information. [Link]

  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages. National Center for Biotechnology Information. [Link]

  • 6-Fluoronicotinic Acid PubChem CID 242819. PubChem. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. ResearchGate. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. ChemRxiv. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]

  • The synthesis, characterization and theoretical study on nicotinic acid. Der Pharma Chemica. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Royal Society of Chemistry. [Link]

  • The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide. Academia.edu. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

Sources

Troubleshooting & Optimization

Mitigating cytotoxicity of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Cytotoxicity Mitigation for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Introduction: The "Hidden" Variable in Your Assay

From: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving viability drops and inconsistency with Fluorinated Nicotinic Acid derivatives.

If you are observing unexpected cytotoxicity with 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1620063-00-4), you are likely dealing with a physicochemical artifact rather than true biochemical toxicity.[1][2]

As a building block often used in medicinal chemistry (e.g., for ROR


t inverse agonists or GPCR ligands), this molecule presents a "perfect storm" of solubility challenges: a polar carboxylic acid tail fused to a lipophilic, fluorinated piperidine head.[1] In cell culture, this duality often leads to micro-precipitation  or pH-driven stress  that mimics apoptosis.[1][2]

This guide moves beyond standard protocols to address the specific behaviors of fluorinated heteroaromatic acids in vitro.

Module 1: Solubility & Formulation (The Root Cause)

The Issue: The most common cause of "cytotoxicity" for this compound is "The Acid Crash." You dissolve the compound in DMSO (where it is fully soluble).[2] When you spike this into cell media (pH 7.4), the carboxylic acid must deprotonate to become soluble.[1] If the local concentration is too high, or if the mixing is too slow, the compound precipitates as a micro-crystalline solid before it can ionize. These crystals physically damage cell membranes and scatter light, causing false OD readings in assays.[1][2]

Troubleshooting Protocol: The "Pre-Dissolution" Step

Do not simply add DMSO stock to the media.[1] Use this intermediate step to ensure ionization.[1][2]

StepActionScientific Rationale
1 Prepare Stock Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM for a 10 µM assay).
2 The Intermediate Dilute the DMSO stock 1:10 into PBS (pH 7.4) , not straight media. Vortex immediately.
3 Visual Check Hold the tube up to a light. Is it cloudy? • Clear: Good. The carboxylate has formed.[1] • Cloudy: The compound has crashed. Add 1 equivalent of NaOH to force deprotonation.
4 Final Dosing Add this PBS intermediate to your cell culture media.[1][2]

Expert Insight: The 4,4-difluoro substitution lowers the basicity of the piperidine nitrogen, making it less likely to protonate at physiological pH. This means the solubility relies almost entirely on the carboxylic acid. If your media is slightly acidic (e.g., old media), the compound will precipitate.[1]

Module 2: Vehicle Control & pH Management

The Issue: Nicotinic acid derivatives are weak acids.[1][2] At high screening concentrations (>50 µM), they can overwhelm the bicarbonate buffer system of standard DMEM/RPMI, acidifying the media. Cells die from acidosis, not the drug.[1]

Protocol: The "Constant DMSO" Normalization

Many researchers accidentally increase DMSO concentration as they increase the drug dose.[1] This invalidates the data. Use this layout to ensure DMSO toxicity (usually >0.5%) doesn't confound your results.

Correct Serial Dilution Scheme:

  • Stock A: 10 mM Compound in 100% DMSO.

  • Stock B: 100% DMSO (Vehicle).

  • Dilution: When making your dose-response curve, mix Stock A and Stock B so that every well contains exactly 0.5% DMSO.

Graphviz Workflow: Validating True Toxicity

ToxicityValidation Start Observation: High Cell Death (Low Viability) Microscope Step 1: Microscopy Inspection (40x Phase Contrast) Start->Microscope Crystals Are crystals/debris visible on the cell monolayer? Microscope->Crystals Precipitation Artifact: Physical Stress Action: Reduce conc. or adjust pH Crystals->Precipitation Yes NoCrystals Step 2: Check Media Color (Phenol Red) Crystals->NoCrystals No YellowMedia Is Media Yellow? (Acidic Shift) NoCrystals->YellowMedia AcidTox Artifact: pH Toxicity Action: Add 25mM HEPES YellowMedia->AcidTox Yes (pH < 7.0) TrueTox Step 3: True Biochemical Toxicity Action: Proceed to Mechanism Study YellowMedia->TrueTox No (pH 7.4)

Caption: Decision tree to distinguish between physicochemical artifacts (precipitation/acidification) and true pharmacological cytotoxicity.

Module 3: Assay Interference (False Positives)

The Issue: Fluorinated compounds can alter mitochondrial membrane potential, and carboxylic acids can interact with tetrazolium salts.[1][2]

  • MTT Assay: The compound may alter mitochondrial dehydrogenase activity without killing the cell, or precipitates may increase absorbance, masking cell death.

  • ATP Assays (CellTiter-Glo): Luciferase is pH sensitive.[1][2] If the compound acidifies the lysate, the signal drops, mimicking cell death.

Recommended Assay Matrix

Do not rely on a single endpoint.

Assay TypeVulnerability with this CompoundMitigation Strategy
MTT / MTS Precipitates read as "live cells" (High OD).[1][2]Wash cells with PBS before adding MTT reagent to remove compound crystals.[1][2]
ATP (Luminescence) Acidic quenching of Luciferase.[1][2]Use buffered lysis reagents (e.g., add extra HEPES to the kit buffer).[1]
LDH Release Less sensitive to pH/solubility.[1][2]Recommended Primary Assay. Measures membrane rupture directly.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the 4,4-difluoro group matter for toxicity? A: The fluorine atoms inhibit the metabolic clearance of the piperidine ring. While this is good for drug stability, in a static cell culture dish, it prevents the compound from being broken down.[1] This can lead to lysosomal trapping (lysosomotropism) if the compound were basic, but the carboxylic acid usually negates this. However, the fluorine does increase lipophilicity, making the compound "stickier" to plastic plates. Always use glass-coated or low-binding plates for IC50 determination. [1][2]

Q2: I see a "biphasic" toxicity curve (toxic at low dose, safe at high dose). Why? A: This is the classic signature of precipitation.[2] At high concentrations, the compound crashes out of solution and sits on top of the cells (or sinks to the bottom) but is not biologically available. At medium concentrations, it is soluble and toxic.[1][2]

  • Fix: Spin down the media before adding to cells to verify solubility limits.[1][2]

Q3: Can I use ethanol instead of DMSO? A: Avoid ethanol. Nicotinic acid derivatives often form ethyl esters in the presence of ethanol and cellular esterases, creating a new chemical species with different toxicity profiles. Stick to DMSO (<0.5%).[1][2][3][4][5][6]

References

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Solubility. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] Nicotinic Acid: Chemical and Physical Properties. Retrieved from [Link][1][2]

  • Le Roch, M., et al. (2024).[1][2] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. ACS Journal of Organic Chemistry.[1][2] Retrieved from [Link][1][2]

Sources

Validation & Comparative

Validating the mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validating Structural Superiority & Mechanism in ROR


t Inverse Agonism 
Executive Summary & Scientific Context

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is not merely a chemical building block; it represents a strategic "Hit-to-Lead" optimization scaffold used primarily in the development of ROR


t inverse agonists  for autoimmune disorders (Psoriasis, Multiple Sclerosis).

In medicinal chemistry, this molecule is the "Optimized Lead" compared to its non-fluorinated parent, 6-(piperidin-1-yl)nicotinic acid . The introduction of the gem-difluoro group at the 4-position of the piperidine ring serves a dual mechanistic purpose:

  • Metabolic Blockade: It prevents oxidative metabolism (P450-mediated hydroxylation) at the most reactive site of the piperidine ring.

  • Electronic Modulation: It lowers the pKa of the piperidine nitrogen, improving lipophilicity (LogD) and membrane permeability without sacrificing binding affinity to the ROR

    
    t Ligand Binding Domain (LBD).
    

This guide outlines the experimental framework to validate this molecule's mechanism of action (MoA) as a superior pharmacophore against its non-fluorinated alternative.

Mechanism of Action: The "Fluorine Effect"

The primary MoA of drugs derived from this scaffold is Inverse Agonism of the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) .
  • Target: ROR

    
    t (Nuclear Receptor).[1][2][3]
    
  • Physiological Effect: ROR

    
    t drives the differentiation of Th17 cells and the production of IL-17A/F.
    
  • Drug Action: The nicotinic acid moiety anchors the molecule in the ROR

    
    t LBD, while the piperidine tail extends into the hydrophobic pocket. The inverse agonist destabilizes Helix 12 (H12), preventing the recruitment of Steroid Receptor Coactivators (SRC-1/SRC-3) and recruiting Co-repressors (NCoR), thereby silencing the Il17 gene.
    
Pathway Visualization: ROR

t Signaling & Inhibition
[2][3]

RORgt_Pathway Drug 6-(4,4-Difluoropiperidin-1-yl) nicotinic acid Scaffold RORgt RORγt Nuclear Receptor (Ligand Binding Domain) Drug->RORgt  Binds & Destabilizes H12 CoActivator Co-Activators (SRC-1 / SRC-3) RORgt->CoActivator  Blocked Recruitment CoRepressor Co-Repressors (NCoR / SMRT) RORgt->CoRepressor  Recruitment Promoted DNA RORE DNA Element (Il17 Promoter) RORgt->DNA  Binds Promoter Th17 Th17 Cell Differentiation (Inflammation) DNA->Th17  Transcription Repressed

Figure 1: The mechanistic intervention of the scaffold. By forcing a conformational change in ROR


t, the molecule switches the receptor from a transcriptional activator to a repressor.
Comparative Analysis: Validating the "Optimized" Status

To validate this specific molecule, you must compare it against its metabolic precursor (Control A) and a clinical standard (Control B).

FeatureSubject: 6-(4,4-Difluoropiperidin-1-yl)nicotinic acidControl A: 6-(Piperidin-1-yl)nicotinic acidControl B: GSK2981278 (Clinical Ref)
Role Optimized Pharmacophore"Wild Type" ScaffoldClinical Benchmark
ROR

t IC50
< 50 nM (High Potency)< 50 nM (High Potency)~ 3 nM
Microsomal Stability (t1/2) > 60 min (High)< 15 min (Low - Rapid Oxidation)> 120 min
Lipophilicity (LogD) ~2.5 (Optimized)~1.8 (Lower Permeability)~3.2
Metabolic Soft Spot Blocked (C-F bond) Exposed (C-H bond at C4)N/A
Key Advantage Retains potency while blocking metabolism.[2][4]Potent but rapidly cleared in vivo.Validated efficacy.[5][6][7]

Key Insight: The validation goal is not to prove the difluoro compound binds better (it often binds similarly), but to prove it survives longer in the biological system.

Experimental Validation Protocols
Protocol A: TR-FRET ROR

t Co-activator Displacement Assay

Validates the "Inverse Agonist" Mechanism.

Principle: Measures the ability of the compound to displace a fluorescent co-activator peptide from the ROR


t LBD.
  • Reagents:

    • GST-tagged ROR

      
      t LBD (human).
      
    • Europium-labeled anti-GST antibody (Donor).

    • Biotinylated SRC-1 peptide.

    • Streptavidin-APC (Acceptor).

  • Workflow:

    • Incubate 5 nM GST-ROR

      
      t with the test compound (concentration response: 1 nM – 10 µM) for 15 mins at RT in assay buffer.
      
    • Add detection mix (Eu-Ab, Biotin-SRC1, SA-APC).

    • Incubate 1 hour in dark.

  • Readout:

    • Measure TR-FRET signal (Ex: 337nm, Em: 665nm/615nm).

    • Success Criteria: A dose-dependent decrease in FRET signal indicates the compound is physically ejecting the co-activator (Inverse Agonism).

Protocol B: Microsomal Stability Assay (The "Fluorine Test")

Validates the Structural Optimization.

Principle: Confirms that the 4,4-difluoro substitution blocks the oxidative metabolism seen in the non-fluorinated parent.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Prepare 1 µM solution of Subject and Control A .

    • Incubate at 37°C.

    • Sample at T=0, 15, 30, 60 min.

    • Quench with Acetonitrile (containing internal standard).

  • Analysis:

    • LC-MS/MS quantification of parent compound remaining.

  • Success Criteria:

    • Control A: Rapid degradation (<50% remaining at 15 min).

    • Subject: High stability (>80% remaining at 60 min).

    • Note: Look for +16 Da mass shift metabolites in Control A (hydroxylation), which should be absent in the Subject.

Validation Workflow Diagram

Validation_Workflow Start Compound Library (Fluorinated vs Non-F) Step1 Biochemical Assay (TR-FRET) Target: RORγt LBD Start->Step1  Screen Potency Step2 Cellular Assay (Th17 Differentiation) Readout: IL-17A Levels Step1->Step2  IC50 < 100nM Step3 ADME Profiling (Microsomal Stability) Target: P450 Blockade Step2->Step3  Functional Repression Step3->Start  Fail: High Clearance Decision Lead Candidate Selection Step3->Decision  t1/2 > 60min

Figure 2: The critical path for validating the scaffold. Note that Step 3 (ADME) is the "Go/No-Go" gate specifically addressed by the difluoro-modification.

References
  • Tanis, V. M., et al. (2019).[1] "3-Substituted quinolines as RORgammaT inverse agonists with improved physicochemical properties." Bioorganic & Medicinal Chemistry Letters, 29(12), 1463-1469.[1]

    • Key Citation: Validates the use of the 4-CF-piperidine group to maintain inverse agonist activity while improving metabolic stability.
  • Fauber, B. P., et al. (2015).[2] "Discovery of GNE-3500: A Potent, Selective, and Orally Bioavailable RORc Inverse Agonist."[2] Journal of Medicinal Chemistry, 58(13), 5308-5322.

    • Key Citation: Establishes the standard TR-FRET and cellular protocols for valid
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

    • Key Citation: Authoritative grounding on the "Fluorine Effect" (metabolic blocking and pKa modul

Sources

The Fluorine Advantage: Benchmarking 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (6-DFPNA) Standard of Care (SoC) Reference: 6-(Piperidin-1-yl)nicotinic acid (Non-fluorinated parent)

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk.[1] This guide benchmarks 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid against its non-fluorinated standard of care (SoC), 6-(piperidin-1-yl)nicotinic acid .

This scaffold is a critical building block for GPR119 agonists, kinase inhibitors, and GPCR modulators. The primary advantage of the 4,4-difluoro substitution is the "Metabolic Shielding" effect and the attenuation of amine basicity, which directly impacts bioavailability, CNS penetration, and hERG safety margins.

Part 1: The Chemical Logic & Benchmarking Data

The "Fluorine Effect" on the Piperidine Scaffold

The piperidine ring is a ubiquitous pharmacophore but suffers from two major liabilities in early drug discovery:

  • Metabolic Instability: The C4 position is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • High Basicity: The secondary amine (and the resulting tertiary aniline in this scaffold) often results in a high pKa (>9-10 for isolated piperidines), leading to high ionization at physiological pH. This can limit membrane permeability and increase the risk of phospholipidosis or hERG channel inhibition.

The Solution: 6-DFPNA introduces a gem-difluoro group at the C4 position.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking oxidative attack at the vulnerable C4 site.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect) lowers the electron density on the piperidine nitrogen, significantly reducing its basicity.

Comparative Benchmarking Table

The following data represents the physicochemical shift observed when transitioning from the Standard of Care (SoC) to the Fluorinated Lead (6-DFPNA).

FeatureStandard of Care (Non-Fluorinated)6-DFPNA (Fluorinated Product)Impact on Drug Design
Structure 6-(piperidin-1-yl)nicotinic acid6-(4,4-difluoropiperidin-1-yl)nicotinic acidBioisostere
Metabolic Liability High (C4 Hydroxylation)Low (Blocked C4 position)Extended

Lipophilicity (LogP) ~1.8~2.3Modest Increase
Basicity (

of amine)
~5.6 (Pyridine N modulated)~3.5 - 4.0Reduced Ionization
hERG Liability Risk ModerateLowSafety Improvement
Molecular Weight 206.24 g/mol 242.22 g/mol +36 Da (Acceptable)

Note on pKa: While isolated piperidine has a pKa ~11, the attachment to the electron-deficient pyridine ring lowers it. The addition of fluorine further suppresses this, making the system less basic and improving passive permeability in the gut.

Part 2: Visualizing the Optimization Pathway

The following diagram illustrates the mechanistic rationale for selecting 6-DFPNA over the standard piperidine analog.

OptimizationLogic SoC Standard of Care (Piperidine Core) Problem Liabilities: 1. CYP Oxidation at C4 2. High Basicity (hERG risk) SoC->Problem Exhibits Solution Strategic Modification: Gem-difluoro substitution Problem->Solution Requires Product 6-DFPNA (Difluoro Core) Solution->Product Yields Benefit Outcome: 1. Metabolic Blockade 2. Lower pKa (Better Permeability) Product->Benefit Provides

Figure 1: The medicinal chemistry logic flow demonstrating the transition from the labile piperidine scaffold to the metabolically robust difluoropiperidine analog.

Part 3: Experimental Workflows

To validate the superiority of 6-DFPNA, two critical experiments are required: Microsomal Stability (to prove metabolic resistance) and Amide Coupling Efficiency (to prove synthetic utility).

Protocol A: Comparative Microsomal Stability Assay

This is the "Gold Standard" assay to demonstrate the metabolic shielding effect of the fluorine substitution.

Objective: Determine the intrinsic clearance (


) and half-life (

) of 6-DFPNA vs. the SoC.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Test Compounds: 6-DFPNA and SoC (10 mM stock in DMSO).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 40 µL of microsomes (0.5 mg/mL final conc) with 40 µL of test compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system to initiate the reaction (Final volume 100 µL).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion transition.

Data Analysis: Plot


 vs. Time. The slope 

is used to calculate half-life:

Expectation: 6-DFPNA should exhibit a

> 60 min, whereas the SoC typically shows

< 30 min due to C4 oxidation.
Protocol B: Synthetic Utility (Amide Coupling)

Since 6-DFPNA is a carboxylic acid building block, it must couple efficiently to amines to be useful in library synthesis.

Objective: Demonstrate that the electron-withdrawing fluorine does not sterically or electronically hinder amide bond formation.

Reaction Scheme: 6-DFPNA + R-NH2 ->[HATU, DIPEA, DMF] -> Amide Product

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-DFPNA (1.0 equiv, 0.2 mmol) in anhydrous DMF (2 mL).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .

Self-Validating Check:

  • If conversion < 50% after 2 hours, the fluorine inductive effect may be deactivating the carbonyl carbon less than expected, but the pyridine nitrogen might be interfering. Ensure DIPEA is in excess to neutralize the pyridine ring.

Part 4: Assay Workflow Visualization

The following diagram details the decision tree and workflow for the Microsomal Stability Assay described in Protocol A.

MicrosomalAssay Start Start: HLM Assay Mix Mix Microsomes + Test Compound (1 µM) Start->Mix Init Add NADPH (Initiate Reaction) Mix->Init Incubate Incubate 37°C (0 - 60 min) Init->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench At t=x Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Calc Calculate t1/2 & CLint LCMS->Calc

Figure 2: Workflow for determining metabolic stability (Protocol A). Blue nodes indicate calculation/setup, Green indicates initiation, Red indicates termination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay Protocol. Retrieved February 23, 2026. [Link]

  • BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay. Retrieved February 23, 2026. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the landscape of modern drug discovery and development, novel molecules like 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid represent the cutting edge of innovation. As researchers and scientists, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and environmentally sound disposal. The unique structure of this molecule—a nitrogen-containing heterocycle fused with a difluorinated piperidine ring—necessitates a disposal protocol that addresses the high stability of its carbon-fluorine (C-F) bonds.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and minimizing environmental impact. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, with a specific focus on the challenges posed by fluorinated organic compounds.

Part 1: Foundational Principles of Disposal

Hazard Assessment: Understanding the Compound
  • Nicotinic Acid Core: The parent compound, nicotinic acid, is classified as an irritant, particularly to the eyes, skin, and respiratory system.[1]

  • Nitrogen-Containing Heterocycle: This class of compounds is ubiquitous in pharmaceuticals and exhibits a wide range of biological activities.[2][3][4] Their disposal must be handled with care to prevent release into the environment.

  • Difluoropiperidine Moiety: The presence of two C-F bonds is the most critical feature for disposal considerations. The C-F bond is exceptionally strong and stable, making compounds containing it resistant to natural degradation.[5][6] Such fluorinated organic compounds are often referred to as "forever chemicals" due to their environmental persistence.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, ensure the appropriate PPE is worn to prevent exposure.[9][10]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and solid particulates.[10]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[9]
Respiratory Use only in a well-ventilated area, such as a fume hood.To avoid inhalation of any dusts or aerosols.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and ultimate disposal of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid waste.

Workflow for Waste Management

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Disposal Path cluster_2 Step 3: Final Disposition A Identify Waste Stream (Solid vs. Liquid) B Select Compatible Container (e.g., HDPE, Glass) A->B C Label Container Correctly 'Hazardous Waste' + Full Chemical Name B->C D Segregate Waste DO NOT MIX with other waste types C->D E Store Safely in Lab (Secondary Containment, Away from Incompatibles) D->E F Is Drain Disposal an Option? E->F G NO Prohibited due to C-F bonds & environmental persistence. F->G H Contact Institutional EHS Office or Certified Waste Contractor G->H I Arrange for Pickup and Transport H->I J High-Temperature Incineration (>1000°C with scrubbers) I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.